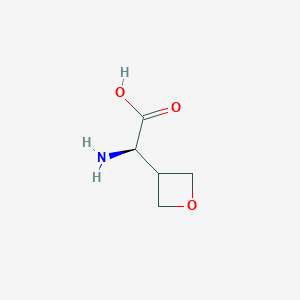

(R)-2-Amino-2-(oxetan-3-YL)acetic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Organic Synthesis

Non-proteinogenic amino acids, which are amino acids not found among the 20 genetically coded protein building blocks, represent a vast and diverse chemical space. wikipedia.org Their significance in chemical biology and organic synthesis is multifaceted. They serve as crucial intermediates in the biosynthesis of a wide array of natural products and are integral components of many pharmaceutical compounds. acs.orgtaylorandfrancis.com The incorporation of non-proteinogenic amino acids into peptides can lead to peptidomimetics with enhanced metabolic stability, improved bioavailability, and unique conformational properties. ucm.es This is because their unnatural side chains and stereochemistry can render them resistant to enzymatic degradation. nih.gov

Overview of Oxetane (B1205548) Motifs in Molecular Design

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in molecular design due to its unique structural and electronic properties. nih.govnih.gov

The first synthesis of an oxetane compound was reported in the early 20th century, marking the beginning of research into these strained ring systems. ontosight.ai For a long time, oxetanes were considered more of a synthetic curiosity. However, the discovery of the oxetane ring in the potent anti-cancer drug paclitaxel (B517696) (Taxol) sparked a surge of interest in their medicinal chemistry applications. nih.govacs.org This led to the development of new synthetic methodologies, making a wider range of oxetane-containing building blocks accessible for drug discovery programs. ontosight.ai

One of the most powerful applications of the oxetane motif is its use as a bioisostere, a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity. The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups. nih.govresearchgate.net This substitution can lead to improvements in physicochemical properties such as solubility and metabolic stability. acs.org

Furthermore, the rigid and three-dimensional nature of the oxetane ring allows it to act as a conformationally constrained scaffold. acs.org By locking a portion of a molecule into a specific orientation, chemists can probe the optimal geometry for binding to a biological target and potentially increase potency and selectivity. nih.gov

The incorporation of an oxetane ring can have a profound impact on a molecule's properties. Its high polarity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility. nih.gov The strained ring system also influences the electronic environment of neighboring functional groups. For instance, the electron-withdrawing nature of the oxetane oxygen can lower the pKa of adjacent amines. nih.gov

| Molecular Property | Influence of Oxetane Incorporation | Example |

|---|---|---|

| Dipole Moment | Increases molecular polarity. nih.govacs.org | Replacement of a gem-dimethyl group with an oxetane increases the dipole moment. |

| Hydrogen-Bonding | Acts as a strong hydrogen bond acceptor. acs.org | The oxetane oxygen can form hydrogen bonds with biological targets. |

| Conformational Rigidity | Introduces conformational constraint. nih.govacs.org | Limits the rotational freedom of the molecular backbone. |

| pKa of Adjacent Amines | Lowers the pKa due to inductive effects. nih.gov | An amine alpha to an oxetane can have its pKa reduced by up to 2.7 units. nih.gov |

| Solubility | Generally increases aqueous solubility. nih.govacs.org | Substitution of a nonpolar group with an oxetane can improve solubility. |

| Metabolic Stability | Can block sites of metabolism. acs.org | Replacing a metabolically labile group with an oxetane can increase a drug's half-life. |

Specific Research Interest in (R)-2-Amino-2-(oxetan-3-YL)acetic acid and Analogues

The convergence of the unique properties of non-proteinogenic amino acids and the oxetane motif has led to a specific research interest in molecules such as this compound. This compound and its analogues are being explored as novel building blocks for the synthesis of peptidomimetics and other bioactive molecules. tandfonline.com

Research has shown that the incorporation of oxetane-containing amino acids into peptide backbones can induce turn-like conformations, which can be beneficial for macrocyclization and for mimicking the secondary structures of natural peptides. nih.govrsc.org Studies on oxetane δ-amino acid scaffolds have demonstrated that libraries of compounds with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be generated. tandfonline.com The synthesis of these compounds often involves the use of key intermediates like oxetan-3-one, which can be elaborated into a variety of functionalized amino acids. chemrxiv.org The development of photoredox-catalyzed methods has also provided direct routes to convert amino acids into oxetanol bioisosteres, further expanding the accessibility of these valuable building blocks. nih.gov

The unique stereochemistry and the presence of the rigid oxetane ring in this compound make it a valuable tool for probing the structure-activity relationships of peptides and for developing novel therapeutics with improved pharmacological profiles. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Oxetane Substituted Amino Acids

Ring-Opening Reactions of the Oxetane (B1205548) Core

The cleavage of the oxetane ring is a prominent reaction pathway for this class of compounds. beilstein-journals.org These reactions are thermodynamically favorable due to the release of significant ring strain. acs.orgnih.gov The regioselectivity of the ring-opening is a critical aspect, influenced by steric and electronic factors, and can be directed by the choice of nucleophile and reaction conditions. magtech.com.cn While the oxetane ring can be unstable under strongly acidic conditions or high temperatures, its stability is often dictated by the substitution pattern. nih.govacs.org For instance, 3,3-disubstituted oxetanes generally exhibit greater stability. nih.govacs.org

Nucleophilic attack is a primary mechanism for the ring-opening of oxetanes. magtech.com.cn The regiochemical outcome of this reaction is highly dependent on the nature of the nucleophile and the presence or absence of an acid catalyst. magtech.com.cn

With Strong Nucleophiles (SN2 Mechanism): In the absence of acid catalysis, strong nucleophiles, such as organolithium or Grignard reagents, typically attack the less sterically hindered carbon atom adjacent to the oxygen. This process follows a standard SN2 mechanism, where the nucleophile approaches the σ* antibonding orbital of the C–O bond, leading to inversion of stereochemistry at the site of attack. The reaction is primarily governed by steric effects. magtech.com.cn

With Weak Nucleophiles (Acid-Catalyzed Mechanism): In the presence of a Brønsted or Lewis acid, the oxetane oxygen is first protonated or coordinated, which activates the ring for attack by weaker nucleophiles (e.g., water, alcohols). utexas.eduillinois.edu This activation enhances the electrophilicity of the ring carbons. The reaction can proceed through a mechanism with SN1 or SN2 character, depending on the substitution pattern. For unsymmetrically substituted oxetanes, the nucleophile preferentially attacks the more substituted carbon atom, a regioselectivity controlled by electronic effects where the positive charge is better stabilized. magtech.com.cn

A variety of nucleophiles, including those based on oxygen, nitrogen, carbon, and sulfur, have been employed in ring-opening reactions. beilstein-journals.orgthieme-connect.com For example, 3-amido oxetanes can undergo intramolecular, acid-catalyzed ring-opening to form 2-oxazolines, a transformation that provides access to various natural products. nih.gov

| Catalyst/Condition | Nucleophile Type | Regioselectivity Control | Primary Product Type |

| No Catalyst | Strong (e.g., R-Li, R-MgBr) | Steric (attack at less substituted C) | Acyclic alcohol |

| Acid Catalyst | Weak (e.g., H₂O, R-OH) | Electronic (attack at more substituted C) | Acyclic diol or ether |

| Lewis Acid (e.g., In(OTf)₃) | Intramolecular Amide | N/A (Intramolecular) | 2-Oxazoline |

The significant ring strain of approximately 25.5 kcal/mol is a primary driving force for the reactivity of the oxetane core. nih.govacs.orgnih.gov This stored energy is released during ring-opening reactions, making such processes highly exothermic and generally irreversible. acs.orgnih.gov This principle of strain-release-driven reactivity is not only fundamental to understanding ring-opening reactions but is also exploited in synthetic strategies. researchgate.netnih.gov

The high reactivity imparted by ring strain allows transformations to occur under mild conditions. nih.gov For instance, the Giese addition of radicals to 3-alkylideneoxetanes proceeds readily to form 3,3-disubstituted oxetane amino esters, a reaction facilitated by the release of strain in the transition state. beilstein-journals.orgresearchgate.net The inherent strain effectively "spring-loads" the molecule, making it a reactive intermediate for constructing more complex structures. researchgate.netnih.gov This heightened reactivity contrasts sharply with that of less strained cyclic ethers like tetrahydrofuran. nih.gov

Functionalization Strategies on the Oxetane Ring

Despite the propensity for ring-opening, numerous synthetic methods have been developed to functionalize the oxetane ring while preserving its structure. nih.gov These strategies are crucial for modifying the properties of (R)-2-Amino-2-(oxetan-3-YL)acetic acid and related compounds for applications in medicinal chemistry and materials science. acs.org The success of these functionalizations often relies on carefully controlled reaction conditions to avoid unwanted ring cleavage. chemrxiv.org Basic or neutral conditions are often preferred over acidic ones. chemrxiv.org

Strategies frequently begin with readily available oxetane building blocks, such as oxetan-3-one. acs.orgchemrxiv.org From this precursor, a wide array of functional groups can be introduced at the C-3 position through reactions like reductive amination, Wittig reactions, or the Strecker synthesis to generate oxetane amino acids. chemrxiv.org

Functionalization can be targeted at different positions on the oxetane ring, primarily the C-2 and C-3 carbons.

C-3 Functionalization: The C-3 position is the most common site for derivatization, largely due to the accessibility of oxetan-3-one as a starting material. acs.orgthieme-connect.com A variety of 3-substituted and 3,3-disubstituted oxetanes can be synthesized. acs.org For example, photochemical oxidative decarboxylation of amino acids can generate radicals that add to 3-methyleneoxetane derivatives in a Giese-type reaction, yielding 3,3-disubstituted oxetane amino esters. beilstein-journals.orgresearchgate.net Another approach involves activating 3-hydroxyoxetanes as trichloroacetimidates, which can then react with various nucleophiles under Lewis acid catalysis to introduce new substituents at C-3. thieme-connect.com

C-2 Functionalization: Methods for functionalizing the C-2 position are less common compared to C-3. thieme-connect.com One strategy involves the deprotonation of a C-2 proton, which is facilitated by an adjacent activating group like a sulfonyl group. Bull and co-workers developed a C–C bond-forming cyclization to produce 2-sulfonyl oxetanes; the sulfone group then activates the C-2 proton for deprotonation and subsequent reaction with electrophiles, allowing for derivatization at this position. acs.org

| Position | Precursor Example | Reaction Type | Functional Group Introduced |

| C-3 | Oxetan-3-one | Strecker Synthesis | Amino, Cyano |

| C-3 | 3-Methyleneoxetane | Giese Addition | Amino Esters |

| C-3 | 3-Hydroxyoxetane | Nucleophilic Substitution | O, N, C, S-based groups |

| C-2 | 2-Sulfonyl oxetane | Deprotonation/Alkylation | Alkyl, Aryl groups |

Rearrangement and Ring Expansion Reactions

In addition to ring-opening and functionalization, oxetanes can undergo rearrangement and ring expansion reactions, typically under acidic conditions. beilstein-journals.orgacs.org These transformations often proceed through carbocationic intermediates formed after initial protonation or coordination of a Lewis acid to the oxetane oxygen. researchgate.net

The outcome of these reactions can be highly dependent on the substitution pattern of the oxetane and the specific reaction conditions. acs.org For example, certain vinyl oxetanes, when treated with diethyl phosphoric acid, undergo a ring expansion to form a six-membered ring instead of the expected nucleophilic ring-opening product. acs.org Similarly, electrophilic ring-enlargement reactions have been documented. magtech.com.cn Spirocyclic oxetanes derived from 3-oxetanone (B52913) can participate in a Lewis acid-mediated cascade reaction that results in the formation of larger saturated nitrogen heterocycles like morpholines and piperazines. researchgate.net These reactions highlight the utility of the strained oxetane ring as a latent reactive species for constructing more complex heterocyclic systems. researchgate.net

Computational and Theoretical Investigations of R 2 Amino 2 Oxetan 3 Yl Acetic Acid and Analogues

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for characterizing the three-dimensional structures and dynamic behavior of molecules. For non-proteinogenic amino acids, these techniques elucidate how unique side chains or backbone modifications influence peptide structure and flexibility.

Influence of Oxetane (B1205548) Ring on Peptide Conformation and Rigidity

The incorporation of an oxetane ring into an amino acid structure, as in (R)-2-amino-2-(oxetan-3-yl)acetic acid, is known to impart significant conformational rigidity. acs.orgacs.org Computational studies on related oxetane-containing molecules, such as the well-known anticancer agent paclitaxel (B517696) (Taxol), have suggested that the oxetane ring can act as a "conformational lock," rigidifying the molecular structure. acs.org This effect stems from the inherent strain and constrained geometry of the four-membered ring system.

When integrated into a peptide backbone, oxetane-modified residues can induce specific secondary structures, such as turns. nih.govsemanticscholar.orgresearchgate.net Molecular dynamics simulations and NMR studies on peptides where a backbone amide C=O bond is replaced by an oxetane ring have shown that this modification alters the local backbone conformation, reduces the flexibility of the ring, and can establish new intramolecular hydrogen bonds. nih.govsemanticscholar.org These simulations indicate that oxetane modification can introduce a kink in a helical axis and alter the dihedral angles of adjacent residues. rsc.orgresearchgate.net This pre-organization of the peptide backbone can have profound effects, for instance, by promoting macrocyclization. nih.govrsc.org The presence of the 3-substituted oxetane in this compound is therefore predicted to limit the accessible conformational space, thereby reducing the entropic penalty upon binding to a biological target.

Analysis of Dihedral Angles and Accessible Conformational Space

For conformationally constrained non-proteinogenic amino acids, the accessible regions of the Ramachandran plot are significantly restricted. ias.ac.in The bulky and rigid oxetane ring attached to the α-carbon of this compound sterically hinders rotation around the φ and ψ bonds. Molecular dynamics simulations on related oxetane-modified peptides have confirmed that the modification alters the dihedral angles of residues near the incorporation site. rsc.org While specific high-resolution structural data for peptides containing this exact amino acid are limited, computational modeling can predict its conformational preferences. Such analyses consistently show that sterically demanding side chains limit the allowed φ-ψ space. nih.gov

The table below illustrates a hypothetical comparison of accessible dihedral angle ranges for a flexible amino acid like glycine (B1666218) versus a constrained residue such as this compound, based on general principles of steric hindrance.

| Amino Acid | Typical φ Angle Range | Typical ψ Angle Range | Key Structural Feature | Reference |

|---|---|---|---|---|

| Glycine | Broadly distributed (e.g., -180° to -60°, +60° to +180°) | Broadly distributed | No Cβ atom, high flexibility | wikipedia.org |

| Alanine | -170° to -50° | -70° to -30° (α-helix), +100° to +160° (β-sheet) | Small methyl side chain | ias.ac.in |

| This compound (Predicted) | Highly restricted ranges | Highly restricted ranges | Bulky, rigid Cα-oxetane substituent | rsc.orgias.ac.in |

Studies on Ring Strain and its Energetic Contributions

The oxetane ring is characterized by significant ring strain, estimated to be around 106-107 kJ/mol (approximately 25.5 kcal/mol). nih.govutexas.eduresearchgate.net This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. X-ray diffraction studies of unsubstituted oxetane show bond angles of approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Ring Strain Energy | ~106 kJ/mol (~25.5 kcal/mol) | Contributes to conformational rigidity and specific reactivity. | nih.govresearchgate.netdtic.mil |

| C-O-C Bond Angle | ~90.2° | Significant deviation from ideal 109.5°, a major source of angle strain. | acs.org |

| C-C-C Bond Angle | ~84.8° | Significant deviation from ideal 109.5°, a major source of angle strain. | acs.org |

| Puckering Angle (Unsubstituted) | ~8.7° | Indicates a non-planar conformation to relieve torsional strain. | nih.gov |

| Puckering Angle (Substituted) | Variable (e.g., 11.0° to 21.9°) | Substitution pattern influences the degree of ring puckering. | desy.de |

Electronic Structure Calculations

Electronic structure calculations, particularly those based on quantum mechanics, are indispensable for investigating the fundamental properties of molecules, including their geometry, stability, and reactivity.

Application of Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods are widely used to study the properties of amino acids and their analogues. researchgate.net Density Functional Theory (DFT) is a particularly popular method due to its favorable balance of computational cost and accuracy. nih.govnih.gov Various functionals, such as B3LYP, are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govnih.gov

For amino acid systems, which are often rich in hydrogen bonds, specific functionals may provide more accurate results. nih.gov For example, studies comparing various DFT and wave function theory methods have shown that functionals like BHandHLYP can be particularly well-suited for these systems. nih.gov These calculations can determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. Furthermore, these methods can compute properties like dipole moments, ionization energies, and electron affinities, which are crucial for understanding the molecule's behavior in different chemical environments. researchgate.netnih.gov

| Method | Typical Application | Information Obtained | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP) | Geometry optimization, electronic property calculation. | Optimized structures, vibrational frequencies, HOMO/LUMO energies, dipole moment. | nih.govnih.gov |

| MP2 (Møller-Plesset perturbation theory) | Higher-accuracy energy calculations, correlation with experimental data. | More accurate relative energies of conformers, ionization constants. | researchgate.net |

| Hartree-Fock (HF) | Baseline ab initio calculations, often a starting point for more complex methods. | Molecular orbitals, initial geometry for optimization. | nih.gov |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

The oxetane ring possesses distinct electronic features that govern its intermolecular interactions. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane oxygen an excellent hydrogen-bond acceptor. acs.orgnih.gov In fact, oxetanes are considered more effective H-bond acceptors than other cyclic ethers and can compete with many carbonyl functional groups. acs.orgnih.gov

In this compound, both intramolecular and intermolecular hydrogen bonds are expected to play a crucial role. Intramolecularly, a hydrogen bond could form between the oxetane oxygen and the amine or carboxylic acid protons, influencing the molecule's preferred conformation. Intermolecularly, the amine (-NH2) and carboxylic acid (-COOH) groups can act as both hydrogen bond donors and acceptors, while the oxetane oxygen primarily acts as an acceptor. These interactions are fundamental to the molecule's behavior in solution and in the solid state, dictating crystal packing and solubility.

Computational methods are used to analyze these non-covalent interactions in detail. For instance, Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analyses can identify and characterize hydrogen bonds and other weak interactions within the molecular system. desy.de These investigations are critical for understanding how this compound and its analogues might interact with biological receptors, where hydrogen bonding is often a key determinant of binding affinity and specificity. nih.gov

Reaction Mechanism Studies

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving strained ring systems like oxetanes. For this compound and its analogues, computational studies have offered significant insights into reaction pathways, particularly focusing on the formation of cationic and radical intermediates which are crucial for understanding their reactivity.

Kinetic and Mechanistic Insights into Oxetane Carbocation Formation

The formation of an oxetane carbocation is a key step in many ring-opening reactions of oxetane-containing compounds. Computational studies, particularly density functional theory (DFT), have been instrumental in mapping out the energetics of these processes. While specific kinetic studies on this compound are not extensively available, mechanistic insights can be drawn from computational investigations on analogous oxetane systems, such as in acid-catalyzed ring-opening polymerizations.

In these theoretical models, an acid source protonates the oxygen atom of the oxetane ring, forming an oxonium ion. The subsequent ring-opening can proceed through a spectrum of mechanisms, with the formation of a carbocation intermediate being a critical pathway. DFT calculations on the polymerization of oxetane have shown that the initial step, the dimerization of an oxetane with a protonated oxetane (an oxetane cation), has a very low activation energy, suggesting that the ring-opening is facile under acidic conditions. rsc.orgrsc.org

The computational results indicate that the polymerization of oxetane is initiated by the oxygen atom of a neutral oxetane molecule attacking a carbon atom of the oxetane cation. rsc.org This attack leads to the opening of the strained four-membered ring. The energy analysis of this process reveals a low activation barrier for the initial dimerization, facilitating the formation of a copolymer. rsc.org

| Reaction Step | Method | Forward Activation Energy (Ea) (kJ mol⁻¹) | Backward Activation Energy (Eb) (kJ mol⁻¹) | Reaction Heat (ΔHr) (kJ mol⁻¹) |

|---|---|---|---|---|

| Dimerization | B3LYP/6-31G(d,p) | ~3 | ~105 | -102 |

The data in this table is derived from computational studies on the ring-opening polymerization of oxetane and serves as a model for understanding the energetics of oxetane ring-opening via cationic intermediates. rsc.org

As the polymer chain grows, the activation energy for polymerization tends to increase, leading to a smoother reaction rate. rsc.org These computational findings are consistent with the experimental observations of high reaction rates for such polymerizations. rsc.org The transition state geometries in these reactions are found to be very close to their corresponding reactants, which is characteristic of such processes. rsc.org

Radical Addition Mechanisms and Pathways

In addition to cationic pathways, the oxetane ring can also be involved in reactions proceeding through radical intermediates. The high ring strain of oxetanes, comparable to that of oxiranes, makes them potential candidates for radical transformations initiated by ring-opening. researchgate.net However, the application of oxetanes as precursors for radical species has been less explored until the advent of advanced catalytic systems.

A notable development in this area is the use of cobalt-catalysis to enable the radical ring-opening of oxetanes. researchgate.net This strategy involves the formation of an alkylated Co-complex intermediate from vitamin B12 and an oxetane. researchgate.net Homolytic cleavage of the Co-C bond then generates nucleophilic radicals that can participate in further reactions. researchgate.net

DFT calculations have been employed to elucidate the mechanism of this cobalt-catalyzed radical generation. The calculated Gibbs free energy profile for the reaction of an oxetane with a Co(I)-corrin complex in the presence of TMSBr reveals the key energetic steps of the process. researchgate.net The reaction is proposed to proceed through the following key steps:

Ring-opening of the oxetane by TMSBr to form a silyl (B83357) ether of a γ-bromohydrin. This initial step is exergonic. researchgate.net

Reaction with the nucleophilic Co(I) complex via an SN2 mechanism to form a Co(III)-alkyl intermediate. researchgate.net

Homolytic cleavage of the Co-C bond , which can be induced by light, to generate the desired alkyl radical and a Co(II) complex. researchgate.net

| Reaction Step | ΔG (kJ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|

| Oxetane Ring Opening with TMSBr | -51.4 | - |

| Reaction with Co(I)-corrin complex | - | 29.4 |

The data in this table is derived from the calculated Gibbs free energy profile for the reaction of oxetanes with a Co(I)-corrin complex in the presence of TMSBr. researchgate.net

These generated nucleophilic radicals can then engage in a variety of reactions, including Giese-type additions and cross-electrophile couplings. researchgate.net This cobalt-catalyzed approach provides a novel pathway for the functionalization of oxetanes through radical intermediates, complementing the more traditional nucleophilic ring-opening methods. researchgate.net The regioselectivity of these radical processes offers a unique advantage for synthetic applications. researchgate.net

Applications of Oxetane Amino Acids in Advanced Chemical Research

Peptidomimetics and Foldamer Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.comnih.gov Foldamers are non-natural oligomers that adopt well-defined, predictable secondary structures, similar to proteins. nih.govresearchgate.net Oxetane (B1205548) amino acids are proving to be exceptionally versatile tools in both of these interconnected fields. researchgate.net

Oxetane Amino Acids as Amide or Carbonyl Isosteres in Peptide Design

A key strategy in peptidomimetic design is the replacement of the scissile amide bond with a more robust surrogate. The oxetane moiety has been successfully employed as a non-classical isostere for the carbonyl group and, by extension, the entire amide functional group. acs.orgnih.govnih.gov This substitution can profoundly influence a molecule's physicochemical properties.

The oxetane ring is a small, polar, and non-planar functional group. acs.orgthieme.de When an amino-oxetane replaces a benzamide (B126), for example, it can adjust the structural and pharmacokinetic characteristics of the parent compound. nih.govresearchgate.net The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a good hydrogen bond acceptor, competitive with most carbonyl functional groups. nih.gov This bioisosteric replacement offers a way to improve properties like aqueous solubility and metabolic stability while potentially maintaining or enhancing biological activity. nih.govnih.gov

Research has demonstrated a novel synthetic pathway, a defluorosulfonylative coupling, to form amino-oxetanes from oxetane sulfonyl fluorides and a wide range of amines. nih.govthieme.deresearchgate.net This method mimics the disconnection of a typical amidation, allowing for the use of vast existing amine libraries to generate diverse oxetane-containing structures. researchgate.net

| Property | Amide/Carbonyl Group | Oxetane Isostere | Reference |

|---|---|---|---|

| Geometry | Planar | Non-planar, Puckered | nih.govthieme.de |

| Polarity | High | High | acs.orgnih.gov |

| Hydrogen Bond Acceptor | Strong | Strong | nih.gov |

| Metabolic Stability | Susceptible to Proteolysis | Generally More Robust | nih.govresearchgate.net |

| Three-Dimensionality (sp3 character) | Low | High | acs.orgnih.gov |

Design of Conformationally Constrained Peptides and Analogues

The inherent conformational flexibility of linear peptides often leads to poor receptor selectivity and rapid degradation. nih.govresearchgate.net Introducing conformational constraints is a proven strategy to lock a peptide into its bioactive conformation, thereby increasing affinity and stability. nih.govnih.gov Oxetane amino acids, as a class of sugar amino acids, are valuable conformationally biased building blocks for this purpose. researchgate.net

The rigid four-membered ring of (R)-2-Amino-2-(oxetan-3-YL)acetic acid restricts the rotational freedom around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This inherent conformational bias can predispose peptide sequences to adopt specific secondary structures, such as turns or helices, even in relatively short oligomers. researchgate.net The well-defined exit vectors of the substituents on the oxetane ring provide precise control over the spatial arrangement of side chains, which is crucial for molecular recognition and binding to biological targets. tandfonline.com The use of cyclic β-amino acids, a category that includes oxetane derivatives, has been shown to be a powerful tool for inducing stable secondary structures in foldamers. researchgate.net

Impact on Enzymatic Stability of Peptide Analogues (in vitro studies)

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.govku.edu The introduction of non-natural amino acids is a widely used method to enhance resistance to enzymatic proteolysis. nih.govnih.gov Sugar amino acids, including oxetane derivatives, have been specifically investigated for their ability to confer greater stability against enzymatic degradation compared to natural peptides. researchgate.net

By replacing a natural L-amino acid with this compound, the resulting peptide bond can become unrecognizable to the active site of proteolytic enzymes. The steric bulk and unnatural conformation imposed by the oxetane ring can effectively shield adjacent peptide bonds from enzymatic cleavage. In vitro studies with peptides containing other modifications, such as D-amino acid substitutions, have shown that such changes can dramatically increase peptide half-life in human serum and lysosomal preparations without compromising antibody recognition. nih.gov This principle applies to the incorporation of oxetane amino acids, where the structural modification disrupts the substrate recognition motifs required by proteases. nih.govresearchgate.net

| Modification Strategy | Mechanism of Stability Enhancement | Expected Outcome | Reference |

|---|---|---|---|

| Incorporation of Oxetane Amino Acid | Steric hindrance and altered backbone conformation prevent protease binding. | Increased half-life in biological media (in vitro). | researchgate.netnih.gov |

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids. | High resistance to proteolytic degradation. | nih.govnih.gov |

| Peptide Stapling | Enforces α-helical structure, shielding amide bonds. | Enhanced protease resistance. | nih.gov |

| N- or C-Terminus Modification | Blocks exopeptidase activity. | Prevents degradation from peptide ends. | nih.gov |

Building Blocks for Complex Molecular Architectures

Beyond their use in modifying peptides, oxetane amino acids are versatile building blocks for the synthesis of more complex, three-dimensional molecules. Their strained ring system and inherent functionality make them ideal starting points for constructing novel heterocyclic frameworks. researchgate.nettandfonline.commdpi.comresearchgate.net

Synthesis of Spirocyclic and Fused Heterocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.govresearchgate.net The oxetane moiety is an attractive component for such structures. Synthetic routes have been developed to fuse spirocyclic oxetanes onto other heterocyclic systems. For example, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane can be converted into intermediates that undergo oxidative cyclization to form novel, ring-fused benzimidazoles. mdpi.com Such strategies demonstrate the feasibility of using oxetane-containing precursors to generate new tetracyclic systems. mdpi.com The Paternò–Büchi reaction has also been employed to create functionalized spirocyclic oxetanes, highlighting another synthetic avenue to these complex scaffolds. rsc.org

Development of Chemical Libraries Based on Oxetane Scaffolds

The creation of chemical libraries containing diverse but structurally related compounds is a cornerstone of modern drug discovery. The oxetane ring provides a rigid and polar scaffold with well-defined exit vectors, making it an excellent foundation for library synthesis. tandfonline.com

Researchers have utilized oxetane δ-amino acids as scaffolds to generate compound libraries. tandfonline.com By attaching various pharmacophores, such as oxadiazoles (B1248032) and triazoles, to the oxetane core, libraries of over 100 compounds have been synthesized and evaluated for their physicochemical and metabolic properties. tandfonline.com Another approach involves the reaction of oxetane sulfonyl fluorides with large, existing libraries of amines to rapidly generate diverse amino-oxetane products. nih.govresearchgate.net These efforts to explore the chemical space around the oxetane motif are critical for identifying new lead compounds in drug discovery programs. researchgate.net

Incorporation into Nucleoside Analogues for Research Purposes (e.g., Oxetanocin analogs)

The discovery of Oxetanocin A, a naturally occurring nucleoside with potent antiviral activity, has spurred significant research into synthetic analogues. The key structural feature of Oxetanocin A is its oxetane ring, which replaces the furanose sugar moiety found in natural nucleosides. This structural modification is critical for its biological activity.

This compound serves as a valuable chiral building block for the synthesis of novel nucleoside analogues developed for research purposes. Its defined stereochemistry is crucial for creating specific three-dimensional structures that can interact with biological targets like viral polymerases. Researchers utilize this amino acid to construct modified nucleosides where the oxetane unit introduces conformational rigidity. This rigidity can lock the molecule into a bioactive conformation, potentially enhancing its binding affinity to viral enzymes. The incorporation of this specific amino acid allows for the exploration of structure-activity relationships (SAR) in the development of new antiviral leads. For instance, by systematically modifying the amino acid portion of a nucleoside analogue, researchers can probe the specific interactions required for enzyme inhibition or the termination of viral DNA/RNA chain elongation.

Modulation of Physicochemical and Biological Properties for Research Probes

The oxetane ring in this compound is not merely a structural placeholder; it is an active modulator of molecular properties. This feature is exploited by researchers to fine-tune the characteristics of peptides and other molecules, turning them into precise research probes.

In the development of research tools for in vitro assays, achieving adequate aqueous solubility is often a major challenge. The incorporation of this compound can be a solution. The polar oxetane ring often leads to a significant increase in aqueous solubility and a reduction in lipophilicity (measured as LogD or LogP) when it replaces more common hydrocarbon groups like a gem-dimethyl group. This improved solubility is crucial for creating stock solutions and ensuring compound availability in biological buffers. Researchers can use this amino acid to systematically vary the lipophilicity of a series of compounds, allowing for the study of how this property affects cell permeability or target engagement in in vitro models.

Table 1: Predicted Physicochemical Property Modulation by Oxetane Incorporation This table illustrates the typical effects on molecular properties when a standard alkyl side chain (e.g., Valine's isopropyl group) is replaced with an oxetane-containing side chain like that of this compound in a model peptide.

| Property | Typical Value (Alkyl Side Chain) | Predicted Value (Oxetane Side Chain) | Effect of Oxetane Incorporation |

|---|---|---|---|

| pKa of α-amino group | ~9.6 | ~7.5 - 8.5 | Decrease (more acidic) |

| Calculated LogP (Lipophilicity) | 1.5 - 2.5 | 0.5 - 1.5 | Decrease (less lipophilic) |

| Aqueous Solubility | Low to Moderate | Moderate to High | Increase |

| Polar Surface Area (PSA) | ~63 Ų | ~72 Ų | Increase |

The electrostatic properties of an amino acid side chain are fundamental to its role in molecular interactions, such as hydrogen bonding and dipole-dipole interactions. The side chain of this compound possesses a significant dipole moment due to the polarized C-O bonds within the strained oxetane ring. This makes the oxetane ring an effective hydrogen bond acceptor. Researchers can incorporate this amino acid into a peptide sequence to introduce a specific hydrogen bond acceptor at a position where one would not naturally occur. This allows for the precise manipulation of peptide secondary structure (e.g., stabilizing a specific turn in a beta-sheet) or for creating targeted interactions with a protein receptor. The electron-withdrawing nature of the oxetane also alters the electron density along the peptide backbone, which can influence local conformation and reactivity.

The strained ring system of oxetane can be exploited in the design of enzyme inhibitors. Structurally related compounds, such as 3-aminooxetan-2-ones (which feature a beta-lactone), have been identified as highly potent inhibitors of N-Acylethanolamine Acid Amidase (NAAA). NAAA is a cysteine hydrolase involved in the degradation of lipid signaling molecules like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties.

Given the structural similarity, derivatives of this compound are investigated as potential NAAA inhibitors for chemical biology research. The underlying hypothesis is that the strained oxetane ring can mimic the transition state of the substrate hydrolysis, leading to potent inhibition. By synthesizing and testing various derivatives of this amino acid, researchers can explore the SAR for NAAA inhibition, potentially leading to the development of selective chemical probes to study the role of NAAA in inflammatory and pain signaling pathways. These studies are crucial for validating NAAA as a therapeutic target.

Stereochemical Control in Chiral Synthesis

In asymmetric synthesis, controlling the stereochemical outcome of a reaction is paramount. Chiral molecules, such as this compound, can be used as "chiral auxiliaries" to direct the formation of a specific stereoisomer in a new molecule. The fixed stereocenter of the (R)-amino acid can influence the approach of reagents to a reactive site elsewhere in the molecule, favoring one stereochemical outcome over the other in a diastereoselective reaction.

For example, this amino acid can be temporarily attached to a prochiral molecule. The rigid and defined stereochemistry of the oxetane-containing amino acid then blocks one face of the molecule, forcing an incoming reactant to attack from the opposite, less sterically hindered face. After the reaction is complete, the chiral auxiliary can be cleaved off, leaving a product that is highly enriched in the desired enantiomer. Researchers utilize this strategy to synthesize complex chiral molecules, including other non-natural amino acids or pharmaceutical intermediates, with a high degree of stereochemical purity. The predictable conformation imparted by the oxetane ring makes this compound a potentially reliable tool for achieving such stereochemical control.

Analytical and Spectroscopic Characterization Methods in Research

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of (R)-2-Amino-2-(oxetan-3-YL)acetic acid and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₉NO₃), the expected exact mass would be calculated and compared to the measured mass. This technique is crucial for confirming the identity of newly synthesized compounds. The data is typically reported as a calculated value for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) and the experimentally found value, with the difference measured in parts per million (ppm). mdpi.com

| Formula | Ion | Calculated Mass | Found Mass |

| C₅H₉NO₃ | [M+H]⁺ | 132.0655 | Value to be determined experimentally |

| C₅H₉NO₃ | [M+Na]⁺ | 154.0475 | Value to be determined experimentally |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is highly effective for analyzing amino acids in complex mixtures, such as biological samples or reaction products. thermofisher.com In the analysis of this compound, LC-MS would be used to separate the compound from impurities and then detect it based on its specific mass-to-charge ratio, providing both qualitative and quantitative information. davidpublisher.com The selectivity of LC-MS allows for the differentiation of the target analyte from other compounds, even those with similar retention times.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are fundamental for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like amino acids. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Often, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is used to enhance the detectability of amino acids by UV or fluorescence detectors. shimadzu.comagilent.com This derivatization is performed automatically in modern HPLC systems, allowing for rapid and reproducible analysis. shimadzu.comlcms.cz The method's effectiveness is validated through parameters like linearity, precision, and accuracy. redalyc.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity and quantify the amount of this compound in a sample. This method offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. waters.com For amino acid analysis, UPLC is often paired with pre-column derivatization to enhance detection sensitivity. waters.comnih.gov A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Fluor Ultra Reagent), which reacts with both primary and secondary amines to form stable, highly fluorescent derivatives that can be detected by UV or fluorescence detectors. waters.comnih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column packed with sub-2 µm particles, which provides high efficiency. waters.com The use of mass spectrometry (MS) as a detector (UPLC-MS) can provide additional structural confirmation and even higher selectivity and sensitivity. nih.govmz-at.de

Below is a table representing a typical UPLC method for the analysis of derivatized amino acids.

Table 1: Representative UPLC Method Parameters for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| System | ACQUITY UPLC System |

| Column | AccQ•Tag Ultra Column (BEH C18, 1.7 µm, 2.1 x 100 mm) waters.com |

| Mobile Phase A | AccQ•Tag Ultra Eluent A Concentrate (diluted) |

| Mobile Phase B | AccQ•Tag Ultra Eluent B |

| Flow Rate | 0.7 mL/min |

| Gradient | A specific gradient of Eluent A and B to resolve all amino acids |

| Column Temperature | 49 °C |

| Injection Volume | 1 µL |

| Detection | Tunable UV (TUV) Detector at 260 nm waters.com |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate waters.com |

Column Chromatography (CC)

Column chromatography (CC) is a fundamental purification technique used during the synthesis of this compound to isolate it from starting materials, by-products, and other impurities. Given the polar nature of the amino acid, with both a basic amino group and an acidic carboxyl group, specific chromatographic conditions are required.

Normal-phase chromatography on silica (B1680970) gel can be employed, but it often requires highly polar mobile phases to elute the compound. A common approach involves adding a small percentage of an acid, like acetic acid or trifluoroacetic acid (TFA), to the eluent system (e.g., dichloromethane/methanol) to suppress the ionization of the carboxylic acid and reduce tailing on the silica column. reddit.com

Alternatively, reversed-phase chromatography is a suitable option, particularly for polar compounds. In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol), often with acid modifiers like TFA. reddit.com

Table 2: Typical Column Chromatography Systems for Purifying Amino Acid Derivatives

| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Purpose |

|---|---|---|---|

| Normal-Phase | Silica Gel | Dichloromethane/Methanol with 0.1% Acetic Acid or TFA reddit.com | Isolation from less polar impurities. |

| Reversed-Phase | C18-functionalized Silica | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) reddit.com | Separation based on hydrophobicity; effective for polar compounds. |

X-Ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography is the most definitive method available for the unambiguous determination of the three-dimensional structure and the absolute configuration of a chiral molecule like this compound. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This analysis not only confirms the molecular connectivity but also establishes the (R) or (S) configuration at the chiral center without any ambiguity. The data obtained includes unit cell dimensions, space group, and atomic coordinates. For amino acids, crystallography also provides insight into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a Small Organic Molecule Note: This table presents hypothetical data as an example of what would be obtained from an X-ray crystallographic analysis.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₅H₉NO₃ |

| Formula Weight | 131.13 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.1 Å, b = 11.2 Å, c = 17.5 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 999.6 ų |

| Z (Molecules per unit cell) | 4 |

| Final R-value | R1 = 0.055 |

| Absolute configuration | Confirmed as (R) |

Optical Activity Measurements (e.g., Optical Rotation)

Optical activity is a characteristic property of chiral molecules. As a single enantiomer, a pure sample of this compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value that is characteristic of the compound under specific conditions of temperature, wavelength, solvent, and concentration. mdpi.com

For this compound, measuring the optical rotation serves as a critical quality control step to confirm the enantiomeric identity and assess its enantiomeric purity. The sign of the rotation (+ or -) is an empirical value and does not directly correlate with the (R/S) designation.

Table 4: Reporting Format for Specific Optical Rotation Data

| Parameter | Description |

|---|---|

| [α] | Specific Rotation |

| D | Measurement performed using the D-line of a sodium lamp (589 nm) |

| 20 | Measurement conducted at a temperature of 20°C |

| c | Concentration of the sample in g/100 mL |

| Solvent | The solvent used to dissolve the sample (e.g., H₂O, CH₂Cl₂) |

| Example Value | [α]²⁰D = +X.X (c 1.0, H₂O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups.

For this compound, the IR spectrum would be expected to show distinct peaks corresponding to the amino group (N-H), the carboxylic acid group (O-H and C=O), and the oxetane (B1205548) ring (C-O-C ether linkage). The zwitterionic nature of amino acids in the solid state can lead to broad absorptions for the ammonium (B1175870) (N⁺-H) and carboxylate (COO⁻) groups.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching (broad) | 2500 - 3300 |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Ammonium (N⁺-H) | Stretching (broad, in zwitterion) | 2800 - 3200 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |

| Carboxylate (COO⁻) | Asymmetric Stretching (in zwitterion) | 1550 - 1610 |

| Ether (C-O-C, oxetane) | Stretching | 950 - 1000 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-Amino-2-(oxetan-3-yl)acetic acid, and what are their key advantages and limitations?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. One approach starts with methyl 2-amino-2-(oxetan-3-yl)acetate oxalate as a precursor, undergoing hydrolysis and chiral resolution to yield the target compound . Another method employs asymmetric catalysis using chiral auxiliaries to achieve enantioselectivity. Key advantages include moderate yields (50-70%) and compatibility with oxetan-3-yl ring stability. Limitations include sensitivity to acidic conditions, which may degrade the oxetane ring, and the need for rigorous purification to remove diastereomeric byproducts .

Q. How can researchers confirm the enantiomeric purity of this compound using spectroscopic methods?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard, using a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times and peak areas are compared against racemic mixtures. Additionally, H-NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers via splitting of α-proton signals .

Q. What are the recommended protocols for characterizing the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via LC-MS over 72 hours at 40°C. Oxetane ring opening is a critical degradation pathway under acidic conditions (pH < 3), identified by mass fragments at m/z 116 (oxetane fragment) and 89 (acetic acid moiety) .

Advanced Research Questions

Q. What computational approaches are recommended to predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model transition states and enantioselectivity. Focus on the oxetane ring’s electron-withdrawing effects, which polarize the α-amino acid moiety, enhancing nucleophilic reactivity. Solvent effects (e.g., polar aprotic solvents like DMF) should be included using the SMD continuum model .

Q. How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., oxetan-2-yl or tetrahydrofuran-3-yl substitutions) and testing in parallel assays (e.g., enzyme inhibition). Use molecular docking to compare binding poses in target proteins (e.g., amino acid racemases). Contradictions in IC values may arise from steric hindrance caused by the oxetane ring’s rigidity, which affects substrate binding pockets .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

- Methodological Answer : Use low-temperature (0–5°C) reaction conditions during peptide coupling steps to suppress racemization. Employ carbamate-protected intermediates (e.g., Boc or Fmoc groups) to stabilize the α-amino center. Monitor reaction progress via circular dichroism (CD) spectroscopy to detect chiral integrity loss. Catalytic asymmetric hydrogenation with Ru-BINAP complexes can achieve >95% enantiomeric excess (ee) .

Q. How can researchers resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to quantify dispersion (δ), polarity (δ), and hydrogen bonding (δ) contributions. The oxetane ring increases δ (polarity), favoring solubility in DMSO or methanol, while the hydrophobic aryl group enhances solubility in ethyl acetate. Conflicting data may arise from impurities or polymorphic forms; use differential scanning calorimetry (DSC) to confirm crystalline phase consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.